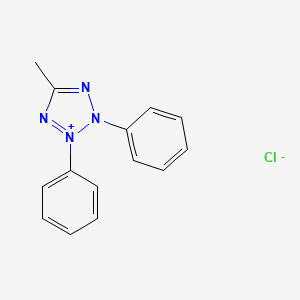

2,3-Diphenyl-5-methyltetrazolium Chloride

Description

Historical Trajectory of Tetrazolium Salts in Biochemical Research

The story of tetrazolium salts begins not in biology, but in the realm of synthetic chemistry. The foundational discovery can be traced back to 1875 with the synthesis of formazans, the colored compounds that are the reduction products of tetrazolium salts. researchgate.net It was nearly two decades later, in 1894, that von Pechmann and Runge successfully oxidized a formazan (B1609692) to produce the first tetrazolium salt. dergipark.org.tr

For many years following their initial synthesis, tetrazolium salts remained largely a curiosity for organic chemists. Their pivotal entry into biological research occurred in 1941, when Kuhn and Jerchel began to investigate their properties in biological systems. dergipark.org.tr A significant early application that emerged was the use of 2,3,5-triphenyltetrazolium chloride (TTC) for testing seed viability. researchgate.net Living, respiring tissues in the seed embryo would reduce the colorless TTC to a red formazan, providing a clear visual indicator of viability. This principle of enzymatic reduction by viable cells became the cornerstone of tetrazolium-based assays. merckmillipore.com Further research expanded their use to microbiology for enumerating bacterial colonies and in histochemistry to localize dehydrogenase activity. merckmillipore.com

While its cousin, 2,3,5-triphenyltetrazolium chloride (TTC), gained early prominence, the specific historical introduction of 2,3-Diphenyl-5-methyltetrazolium Chloride into the annals of biochemical research is less distinct. It emerged as one of many derivatives synthesized to explore the structure-activity relationships within the tetrazolium family. Its significance lies in its utility as a redox indicator, particularly in cell viability and cytotoxicity assays. The underlying principle of its application is identical to that of other tetrazolium salts: the reduction of the water-soluble, pale-yellow tetrazolium salt into a colored, often water-insoluble formazan by metabolically active cells. This conversion, driven by cellular dehydrogenases and reductants like NADH, allows for the colorimetric quantification of viable cells.

Classification and Structural Overview within the Tetrazolium Family

This compound is a mono-tetrazolium salt. The core of the molecule is a five-membered heterocyclic ring containing four nitrogen atoms. The "2,3-Diphenyl" portion of its name indicates that phenyl groups are attached to the nitrogen atoms at positions 2 and 3 of the tetrazolium ring. The "5-methyl" signifies a methyl group substitution at the 5th position of the ring. The positive charge on the tetrazolium ring is balanced by a chloride anion.

| Property | Description |

|---|---|

| Chemical Formula | C14H13ClN4 |

| Molecular Weight | 272.74 g/mol |

| Appearance | Pale yellow powder |

| Core Structure | Tetrazolium ring (a five-membered ring with four nitrogen atoms) |

| Key Substituents | Two phenyl groups at N-2 and N-3, one methyl group at C-5 |

The utility and application of a tetrazolium salt are heavily influenced by the nature of the substituent groups on the tetrazolium ring. These substitutions affect properties such as redox potential, cell permeability, and the solubility of the resulting formazan.

TTC (2,3,5-triphenyltetrazolium chloride): Structurally, TTC is very similar to this compound, with the key difference being a phenyl group at the C-5 position instead of a methyl group. Both are reduced to a red, water-insoluble formazan. merckmillipore.com

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): MTT is one of the most widely used tetrazolium salts in cytotoxicity assays. nih.gov It features a thiazolyl ring substituent, and upon reduction, it forms a purple, water-insoluble formazan that requires a solubilization step with an organic solvent before colorimetric measurement. researchgate.net

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is a so-called "second-generation" tetrazolium salt. The presence of sulfonate groups on its phenyl rings renders its formazan product water-soluble. nih.govnih.gov This eliminates the need for a solubilization step, simplifying the assay protocol. However, XTT reduction is less efficient and often requires an intermediate electron acceptor. nih.gov

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to XTT, MTS is designed to produce a water-soluble formazan. Its reduction in the presence of an electron coupling reagent is proportional to the number of viable cells. researchgate.net

WSTs (Water-Soluble Tetrazolium salts): This is a broader class of tetrazolium salts, including WST-1 and WST-8, that are characterized by their high water solubility and the formation of water-soluble formazans. nih.gov They generally exhibit lower cytotoxicity than MTT and allow for kinetic monitoring of cell viability.

The primary distinction of this compound from the more advanced XTT, MTS, and WSTs lies in the properties of its formazan. Like the earlier TTC and MTT, its reduction product is a water-insoluble crystal that necessitates a solubilization step for quantification in most assay formats. The presence of the methyl group at C-5, in place of a phenyl group (as in TTC), subtly alters the molecule's steric and electronic properties, which can influence its reduction potential and interaction with cellular enzymes.

| Compound | Key Structural Feature | Formazan Solubility | Common Application Note |

|---|---|---|---|

| This compound | Methyl group at C-5 | Insoluble in water | General cell viability assays |

| TTC | Phenyl group at C-5 | Insoluble in water | Seed viability, histochemistry merckmillipore.com |

| MTT | Thiazolyl ring | Insoluble in water | Standard for cytotoxicity assays nih.gov |

| XTT | Sulfonate groups | Soluble in water | Simplified, direct measurement assays nih.gov |

| MTS | Carboxymethoxy and sulfophenyl groups | Soluble in water | Cell proliferation and viability assays researchgate.net |

| WSTs | Various water-solubilizing groups | Soluble in water | Low toxicity, kinetic assays nih.gov |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-methyl-2,3-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N4.ClH/c1-12-15-17(13-8-4-2-5-9-13)18(16-12)14-10-6-3-7-11-14;/h2-11H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLGEYNSADNPQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Cellular Mechanisms of 2,3 Diphenyl 5 Methyltetrazolium Chloride Reduction

Enzymatic Reduction Pathways and Key Dehydrogenases

The reduction of 2,3-Diphenyl-5-methyltetrazolium Chloride within a cell is not attributed to a single enzyme but rather to a complex interplay of various dehydrogenases and oxidoreductases located in different subcellular compartments.

It was historically assumed that mitochondrial dehydrogenases were the primary drivers of tetrazolium salt reduction in living cells. Indeed, studies using isolated mitochondria have confirmed that substrates like succinate (B1194679) can support the reduction of tetrazolium salts. nih.gov The enzyme responsible for this, succinate dehydrogenase (Complex II of the electron transport chain), facilitates the transfer of electrons to the tetrazolium salt. nih.gov

However, research indicates that the contribution of mitochondrial activity, specifically via succinate dehydrogenase, to the total cellular reduction of tetrazolium is relatively minor. In studies using cell homogenates, succinate-dependent reduction accounted for less than 10% of the total formazan (B1609692) production. nih.gov The majority of this specific activity (77-96%) is localized to the mitochondrial and light mitochondrial/lysosomal fractions of the cell. nih.gov The involvement of the mitochondrial electron transport chain in succinate-dependent tetrazolium reduction is confirmed by the use of specific inhibitors.

| Inhibitor | Target | Effect on Succinate-Dependent MTT Reduction |

| Thenoyltrifluoroacetone (TTFA) | Complex II (Succinate Dehydrogenase) | 85-90% inhibition nih.gov |

| Antimycin A | Complex III | ~70% inhibition nih.gov |

| Chlorpromazine | Multiple sites, including Complex I & III | ~80% inhibition nih.gov |

| Rotenone | Complex I | No significant inhibition nih.gov |

| Azide | Complex IV (Cytochrome Oxidase) | No significant inhibition nih.gov |

This table details the impact of various mitochondrial respiratory chain inhibitors on the reduction of MTT when succinate is the electron donor.

These findings suggest that for succinate-dependent reduction, electrons are intercepted from the respiratory chain primarily between Complex III and Complex IV. nih.gov

Contrary to the initial focus on mitochondria, the bulk of cellular tetrazolium reduction is performed outside the mitochondrial inner membrane by enzymes dependent on the pyridine (B92270) nucleotide cofactors NADH (nicotinamide adenine (B156593) dinucleotide, reduced) and NADPH (nicotinamide adenine dinucleotide phosphate (B84403), reduced). nih.govnih.gov

Factors Influencing Tetrazolium Salt Reduction in Biological Systems

Several factors can influence the rate and extent of tetrazolium salt reduction in a biological context. The availability of substrates for dehydrogenase enzymes is critical; for example, the reduction rate is significantly higher with NADH or NADPH as substrates compared to succinate. nih.gov

Impact of Metabolic Activity on Reduction Efficiency

Central to this process is the availability of nicotinamide (B372718) adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH), which act as electron donors for the reduction reaction. conicet.gov.ar Cells with high metabolic rates, such as rapidly proliferating cancer cells, exhibit a greater flux of these reducing equivalents, leading to a more robust reduction of the tetrazolium salt and consequently, a stronger formazan signal. nih.gov Conversely, cells with lower metabolic activity or those subjected to metabolic inhibitors show a diminished capacity to reduce the compound. nih.govfrontiersin.org

Research has demonstrated a direct correlation between cell number and the amount of formazan produced, provided the cells are metabolically active. nih.gov However, this relationship is also influenced by factors such as the concentration of the tetrazolium salt and the incubation time. nih.gov For instance, studies on PC-3 prostate cancer cells have shown that increasing the cell seeding number leads to a corresponding increase in the measured optical density (OD) of the formazan product. nih.gov This highlights the dependency of the reduction on the collective metabolic output of the cell population.

Table 1: Effect of Cell Number and MTT Concentration on Formazan Production in PC-3 Cells

| Cell Seeding Number (cells/well) | MTT Concentration (mg/mL) | Incubation Time (hours) | Mean Optical Density (OD) |

|---|---|---|---|

| 5,000 | 0.4 | 2 | 0.25 |

| 10,000 | 0.4 | 2 | 0.50 |

| 20,000 | 0.4 | 2 | 0.90 |

| 20,000 | 0.1 | 3 | 0.60 |

| 20,000 | 0.3 | 3 | 1.20 |

| 20,000 | 0.5 | 3 | 1.25 |

In Vitro Reduction by Sulfhydryl Compounds and Other Biological Reductants

The reduction of this compound is not exclusively a cell-mediated process. Various biological reductants present in in vitro systems can directly reduce the tetrazolium salt, a phenomenon that is crucial to consider when interpreting experimental results.

Among these reductants, sulfhydryl-containing compounds have been shown to directly reduce tetrazolium indicators. Research has demonstrated considerable variation in the in vitro reduction of different tetrazolium salts by sulfhydryl compounds. While specific quantitative data for this compound is part of a broader study, the general principle of sulfhydryl-induced reduction is well-established.

Other biological molecules can also act as direct reductants. Flavonoids, a class of polyphenolic compounds found in plants, have been shown to reduce tetrazolium salts like MTT in the absence of cells. nih.govjournaljpri.com For example, quercetin (B1663063) and luteolin (B72000) have been demonstrated to reduce MTT to its formazan product in a concentration and time-dependent manner. nih.gov This direct reduction can be influenced by the solvent and other components of the culture medium. nih.gov This non-enzymatic reduction highlights the importance of appropriate controls in assays utilizing tetrazolium salts, especially when testing the effects of plant extracts or other antioxidant-rich substances.

Table 3: In Vitro Reduction of MTT by Flavonoids (Absorbance at 570 nm)

| Flavonoid | Concentration (µg/mL) | Incubation Time (hours) | Absorbance (in RPMI-1640 + 10% FCS) | Absorbance (in Anhydrous Ethanol) |

|---|---|---|---|---|

| Luteolin | 200 | 8 | 0.320 | Lower than in RPMI-1640 |

| Quercetin | 200 | 8 | 0.398 | Lower than in RPMI-1640 |

| Luteolin | 200 | Not specified | 0.355 (Maximal) | Not specified |

| Quercetin | 200 | Not specified | 0.491 (Maximal) | Not specified |

Applications of 2,3 Diphenyl 5 Methyltetrazolium Chloride in Diverse Research Fields

Cellular Biology Research

2,3-Diphenyl-5-methyltetrazolium chloride belongs to a class of tetrazolium salts that are fundamental tools in cellular biology. nih.gov These compounds are particularly valued for their use in colorimetric assays that measure cellular metabolic activity. researchgate.net The core principle of these assays lies in the ability of metabolically active cells, specifically through the action of mitochondrial dehydrogenases and the coenzyme NAD(P)H, to reduce the tetrazolium salt. nih.govaatbio.com This reduction converts the typically pale-colored tetrazolium into a brightly colored, water-insoluble compound known as formazan (B1609692). researchgate.netaatbio.com The intensity of the color produced is directly proportional to the number of viable, metabolically active cells, which can be quantified using a spectrophotometer. aatbio.com

The assessment of cell viability and proliferation is a cornerstone of in vitro research, providing critical information on a cell population's response to various stimuli. Tetrazolium reduction assays are widely accepted as a reliable method for this purpose. The most well-known of these is the MTT assay, which utilizes the tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. researchgate.netabcam.com This method serves as a powerful indicator of cell health; a decrease in metabolic activity can signal apoptosis or necrosis, thus reflecting a reduction in cell viability.

The assay is predicated on the enzymatic activity within living cells. researchgate.net Viable cells possess active mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, which cleave the tetrazolium ring and reduce the salt to purple formazan crystals. aatbio.comabcam.com Conversely, dead cells lose this metabolic capability and cannot perform the conversion, resulting in no color change. aatbio.com The amount of formazan produced, and therefore the color intensity, correlates with the number of living cells in the culture. researchgate.netaatbio.com This quantitative relationship allows researchers to accurately measure changes in cell proliferation rates in response to experimental conditions.

The MTT assay, a primary example of a tetrazolium conversion assay, is a colorimetric method for quantifying viable cells in culture. aatbio.com Its protocol can be adapted for both adherent and suspension cell types. The positively charged nature of some tetrazolium salts allows them to readily penetrate the intact plasma membranes of viable cells. aatbio.comresearchgate.net

The general procedure involves several key stages. Initially, cells are plated in a multi-well plate (commonly a 96-well plate) and incubated with the substance being tested. Following this incubation period, a sterile solution of the tetrazolium salt is added to each well, and the plate is incubated for a further 2 to 4 hours at 37°C. abcam.com During this time, metabolically active cells reduce the yellow tetrazolium salt into purple formazan crystals, which accumulate within the cells. aatbio.com

Because these formazan crystals are insoluble in water, a solubilization step is required before quantification. aatbio.com The culture medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the crystals, resulting in a colored solution. researchgate.net For suspension cells, an additional centrifugation step is needed to pellet the cells before the medium is aspirated and the solvent is added. abcam.comabcam.com The final step involves reading the absorbance of the solution in each well using a spectrophotometer, typically at a wavelength of 570 nm. researchgate.net The absorbance values provide a direct measure of the number of viable cells. researchgate.net

Table 1: Generalized Protocol for an MTT-Type Cell Viability Assay

| Step | Action for Adherent Cells | Action for Suspension Cells | Purpose |

| 1. Cell Plating | Plate cells at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate. | Plate cells at a predetermined density and incubate. | To establish a cell culture for testing. |

| 2. Treatment | Expose cells to experimental compounds or conditions for a specified duration. | Expose cells to experimental compounds or conditions for a specified duration. | To assess the effect of the treatment on cell viability. |

| 3. Reagent Addition | Add MTT reagent (typically 5 mg/mL solution) to the culture medium. abcam.com | Add MTT reagent to the culture medium. abcam.com | To introduce the substrate for metabolic conversion. |

| 4. Incubation | Incubate for 2-4 hours at 37°C to allow formazan formation. | Incubate for 2-4 hours at 37°C. | To allow viable cells to reduce the tetrazolium salt. |

| 5. Formazan Solubilization | Carefully aspirate the media and add a solubilizing agent (e.g., DMSO). researchgate.netabcam.com | Centrifuge the plate to pellet cells, aspirate media, and add a solubilizing agent. abcam.com | To dissolve the insoluble formazan crystals for measurement. |

| 6. Measurement | Leave at room temperature in the dark for approximately 2 hours. | Leave at room temperature in the dark for approximately 2 hours. | To ensure complete solubilization. |

| 7. Data Acquisition | Record absorbance using a microplate reader at 570 nm. | Record absorbance using a microplate reader at 570 nm. | To quantify the amount of formazan, which correlates to cell viability. |

Tetrazolium reduction assays are fundamentally a measure of cellular metabolic activity. researchgate.net The conversion of the tetrazolium salt to formazan is catalyzed by mitochondrial dehydrogenases and is dependent on the availability of reducing equivalents like NADH and NADPH. nih.gov Therefore, the assay provides a direct readout of the metabolic health of a cell population.

Experimental manipulations, such as exposure to drugs, toxins, or changes in culture conditions, can significantly impact cellular metabolism. By quantifying the amount of formazan produced, researchers can infer the effect of these manipulations. For instance, a substance that impairs mitochondrial function would lead to a decrease in the reduction of the tetrazolium salt and, consequently, a lower absorbance reading, indicating reduced metabolic activity and viability. This method is particularly useful for studying compounds that may not cause immediate cell death but have subtler effects on metabolic pathways. It allows for the assessment of cytostatic effects (where cell growth is inhibited) in addition to cytotoxic effects (where cells are killed).

The reliability and straightforward nature of tetrazolium-based assays make them invaluable for cytotoxicity testing and drug screening in preclinical research. chemimpex.comchemimpex.com These assays are frequently employed as a primary step in evaluating the potential of new chemical entities in fields like oncology and pharmacology. mdpi.commdpi.com

A primary application of tetrazolium assays is the identification and characterization of compounds that affect cell survival and growth. chemimpex.com In drug discovery, particularly in cancer research, the goal is often to find compounds that are selectively toxic to cancer cells. nih.gov Researchers can expose various cancer cell lines to a range of concentrations of a test compound. nih.gov The subsequent measurement of formazan production reveals the compound's cytotoxic or anti-proliferative activity. researchgate.net A dose-dependent decrease in the colorimetric signal indicates that the compound is effective at killing or inhibiting the growth of the cancer cells.

For example, studies have utilized these assays to evaluate the cytotoxicity of newly synthesized chemical derivatives against human tumor cell lines. nih.gov In one such study, novel pyrazolo[4,3-e]tetrazolo[1,5-b] aatbio.comabcam.comtriazine sulfonamide derivatives were tested against various cancer cell lines, demonstrating potent and selective cytotoxicity. nih.gov Similarly, the cytotoxicity of dermal substitutes has been evaluated using this method to ensure they meet regulatory standards. nih.gov These assays provide a quantitative measure, often expressed as the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%), which is a critical parameter for comparing the potency of different compounds.

Table 2: Examples of Research Findings Using Tetrazolium-Based Viability Assays

| Research Area | Compounds/Materials Tested | Cell Line(s) | Key Finding |

| Endodontics | Bioactive cements (MTA Angelus, MTA Repair HP, NeoMTA Plus) | Human Dental Pulp Stem Cells (hDPSCs) | Undiluted cements were associated with a significant increase in cell viability after 72 hours. researchgate.net |

| Oncology | Pyrazolo[4,3-e]tetrazolo[1,5-b] aatbio.comabcam.comtriazine sulfonamides | Colorectal (HT-29) and prostate (PC-3) cancer cells | The compounds exhibited potent cytotoxicity, inducing apoptosis, oxidative stress, and DNA damage. nih.gov |

| Natural Products | Sesquiterpene glycoside esters from Calendula officinalis | Not specified | The isolated compounds showed high cytotoxicity at a concentration of 10 µM. researchgate.net |

| Biomaterials | Cell-free dermal substitutes | L-929 cell line | Dermal substitutes produced by a freeze-thaw method were found to be less cytotoxic than those produced by conventional methods. nih.gov |

The search for new therapeutic agents often requires the screening of vast libraries containing thousands or even millions of compounds. nih.gov High-throughput screening (HTS) methodologies are essential for this process, and tetrazolium-based assays are well-suited for this application due to their simplicity, cost-effectiveness, and scalability. nih.gov

The assay's homogeneous format, where reagents are simply added to the cells in the wells without separation steps, makes it amenable to automation. nih.gov The procedure can be miniaturized from standard 96-well plates to 384- or even 1536-well formats, significantly increasing the number of compounds that can be tested simultaneously while reducing reagent and compound consumption. nih.gov Robotic liquid handlers can perform the cell plating, compound addition, and reagent dispensing, while automated plate readers can rapidly measure the absorbance in all wells. This platform enables the efficient screening of large compound collections to identify "hits"—compounds that exhibit a desired biological activity, such as inhibiting cancer cell proliferation. nih.gov These initial hits can then be selected for further, more detailed investigation.

Studies on Cellular Function and Disease Mechanisms

In the realm of cell biology and medicine, the MTT assay serves as a crucial tool for elucidating complex cellular processes and the mechanisms underlying various diseases. Its ability to provide quantitative data on cell viability and metabolic activity makes it invaluable for studying how cells respond to various stimuli, interact with each other, and contribute to pathological conditions.

The MTT assay is instrumental in dissecting the intricate communication between cells and the signaling pathways that govern their behavior. By measuring changes in cell viability or metabolic status, researchers can infer the effects of specific signaling molecules or cellular interactions.

For instance, studies on cancer biology have utilized the MTT assay to understand the role of macrophages in tumor progression. In co-culture systems, the viability of breast cancer cell lines like MCF-7 and 410.4 was assessed using the MTT conversion method to study the impact of interactions with macrophages. nih.govnih.gov Research has shown that a paracrine loop involving Colony Stimulating Factor-1 (CSF-1) between carcinoma cells and macrophages can enhance the metastatic capacity of the cancer cells. nih.gov The MTT assay was used to confirm that inhibiting this signaling pathway, for example with the anti-CSF-1 antibody (5A1), did not inherently reduce cellular viability or mitochondrial metabolism, thus isolating the effect to the invasive process itself. nih.govnih.gov

Furthermore, the assay has been employed to investigate the Wnt signaling pathway's role in macrophage-induced cancer cell invasion. When the physiological Wnt inhibitor DKK-1 was introduced into a co-culture of macrophages and breast cancer cells, the MTT assay helped confirm that the observed decrease in invasion was not a result of reduced cell viability or proliferation. nih.gov This demonstrates the assay's utility in distinguishing between cytotoxic effects and specific signaling-mediated functional changes. These studies highlight how MTT provides a reliable readout to assess the outcome of complex intercellular signaling events, such as those between immune cells and tumor cells. nih.govresearchgate.net

The MTT assay is widely applied to analyze the metabolic state of specific cell populations, providing insights into their functional status. This is particularly relevant for immune cells like macrophages, whose metabolic profile can change dramatically upon activation.

Studies have shown that macrophage activation can interfere with the MTT assay, leading to an overestimation of cell numbers. zju.edu.cn This is because activated macrophages can exhibit increased metabolic activity, and the enzyme inducible nitric oxide synthase (iNOS), which is expressed in activated macrophages, may be directly involved in the reduction of MTT. zju.edu.cn Despite this, the MTT assay remains a valuable tool for quantifying macrophage-mediated cytotoxicity and activity when properly controlled. nih.gov For example, it has been used to measure the cytotoxic effects of peritoneal macrophages on murine tumor cell lines, demonstrating a dose-related inhibition of the target cells' survival. nih.gov The assay has also been used to show that certain herbal extracts can significantly increase the metabolic activity of macrophages. researchgate.net

In parasitology, the MTT assay is adapted to determine the viability and metabolic activity of protozoa. It has been successfully used to evaluate the leishmanicidal effects of compounds against Leishmania tropica. Researchers used the assay to determine the 50% inhibitory concentrations (IC50) of the natural isoflavone (B191592) formononetin (B1673546) against both the promastigote and amastigote stages of the parasite. researchgate.net The assay is also used to assess the cytotoxicity of these compounds against host cells, such as the J774-A1 macrophage cell line, ensuring that the observed effect is specific to the parasite. researchgate.net

| Cell Type | Research Context | Key Finding Measured by MTT |

|---|---|---|

| Murine Macrophages (RAW 264.7) | Study of macrophage activation by LPS | Activation leads to increased MTT reduction, potentially overestimating cell number due to iNOS activity. zju.edu.cn |

| Human Breast Cancer Cells (MCF-7) & Macrophages | Investigation of Wnt signaling in co-culture | Confirmed that inhibitors of invasion (DKK-1) did not reduce cancer cell viability. nih.gov |

| Leishmania tropica (promastigotes) | Antiparasitic drug screening | Determined the IC50 value of formononetin, demonstrating its leishmanicidal activity. researchgate.net |

| J774-A1 Macrophage Cells | Cytotoxicity testing of antiparasitic compounds | Assessed the viability of host cells to determine the selectivity of the tested compound. researchgate.net |

Microbiology Research

The MTT assay, originally devised for eukaryotic cells, has been effectively adapted for microbiological research. nih.gov It offers a colorimetric method to estimate the metabolic activity of microorganisms, which serves as an indicator of their viability. researchgate.net This has proven useful for studying both bacteria and fungi, although the precise mechanism of MTT reduction in these organisms is not as fully understood as in eukaryotic cells. nih.govresearchgate.net

The MTT assay provides a functional measure of viability by quantifying dehydrogenase activity in live cells. nih.gov When a microbial cell is viable and metabolically active, it can reduce the yellow MTT salt to purple formazan; when the cell dies, this metabolic activity ceases, and no color change occurs. researchgate.net This principle has been applied to a wide range of microorganisms.

The assay is used to assess the viability of various bacterial strains, including Escherichia coli and Staphylococcus aureus. nih.govbohrium.com It has been shown to have a strong correlation with traditional colony-forming unit (CFU) counting methods for quantifying live bacteria. nih.gov In mycology, the MTT assay is used to evaluate the viability of fungi such as Cryphonectria parasitica and Candida albicans. nih.govnih.gov For example, it has been used to quantify the reduction in fungal cell viability when exposed to antagonistic bacteria like Lysobacter enzymogenes. nih.gov The assay can differentiate the effects of different bacterial strains, providing a reliable method to quantify bacterial-fungal interactions. nih.gov Similarly, it is a reliable method for quantifying biofilm produced by fungi like Trichosporon spp. nih.gov

A significant application of the MTT assay in microbiology is in determining the susceptibility of microorganisms to antimicrobial agents, especially within biofilms. researchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antibiotics. The MTT assay allows for the quantification of metabolically active cells that survive antimicrobial treatment. nih.govresearchgate.net

The method is effective for assessing the viability of bacteria within biofilms formed in complex media, such as industrial metalworking fluids. researchgate.net It can be used to guide the selection of appropriate biocides to combat these persistent microbial communities. researchgate.net In studies of Staphylococcus aureus biofilms, the MTT assay is preferred over methods like crystal violet staining because it specifically measures the metabolic activity of live cells rather than the total biomass, which includes dead cells and the extracellular matrix. nih.gov This allows for a more accurate assessment of an antimicrobial agent's killing efficacy. nih.gov The assay has been used to evaluate the antibiofilm activity of novel metalloantibiotics against S. aureus, measuring the reduction in bacterial viability within preformed biofilms after treatment. researchgate.net

Traditional microbial detection methods, such as plate counting, are reliable but often time-consuming and labor-intensive. nih.govnih.gov The MTT assay forms the basis for developing rapid screening tools that can provide results much faster. Its potential for rapid, simple, and convenient detection of bacteria is a key advantage in clinical, environmental, and agricultural settings. nih.gov

Researchers have developed MTT-based paper diagnostic strips for the early and alternative screening of bacteria. nih.gov These strips allow for simple colorimetric analysis where the intensity of the color produced correlates with the concentration of bacteria in a sample, with one study showing a high statistical measure of fit (R² of ~98%) between the color value and the log of bacterial concentration. nih.gov Such tools can provide a semi-quantitative readout of bacterial concentration in fluids within minutes to hours, compared to the days required for culture methods. nih.govnih.gov These rapid assays are being explored for various applications, from detecting bacteria in water to helping clinicians make timely decisions on antibiotic administration. nih.govnih.gov

| Application Area | Microorganism Example | Purpose of Assay | Key Advantage |

|---|---|---|---|

| Bacterial Viability | Escherichia coli | Quantify live bacteria based on metabolic activity. nih.gov | Correlates well with traditional CFU counting. nih.gov |

| Fungal Viability | Cryphonectria parasitica | Assess fungal cell death during interactions with bacteria. nih.gov | Differentiates effects of different antagonist strains. nih.gov |

| Antimicrobial Susceptibility | Staphylococcus aureus (biofilm) | Measure the efficacy of antibiotics against biofilm. researchgate.net | Specifically measures viable cells, not just total biomass. nih.gov |

| Rapid Screening | General Bacteria | Develop rapid, convenient diagnostic tools for bacterial detection. nih.gov | Significantly faster than traditional culture methods. nih.gov |

Plant Science and Seed Biology

The chemical compound 2,3,5-Triphenyltetrazolium Chloride, often referred to as TTC, is a vital tool in plant science and seed biology. Its ability to act as a reduction indicator for living tissues has made it indispensable for assessing the physiological quality of seeds and evaluating biochemical activities within plant tissues.

Evaluation of Biochemical Activity in Plant Tissues

Beyond seed viability, 2,3,5-Triphenyltetrazolium Chloride is used to assess the metabolic and biochemical activity in various plant tissues, such as roots. The staining principle remains the same: the reduction of TTC by dehydrogenase enzymes in metabolically active cells. researchgate.net This application allows researchers to distinguish between active and inactive parts of a root system. researchgate.net For example, in studies with white clover, fresh, metabolically active roots turned various shades of red after TTC staining, while roots inactivated by boiling remained unstained. researchgate.net This method, often combined with image analysis software, provides a quantitative measure of root activity, which is crucial for understanding plant physiological responses to environmental conditions. researchgate.net

Other Specialized Research Applications

The utility of tetrazolium salts, including 2,3,5-Triphenyltetrazolium Chloride, extends beyond plant sciences into various histochemical applications.

Histochemical Staining and Localization of Enzymatic Activity

In biochemistry and histochemistry, tetrazolium salts are fundamental reagents for localizing enzymatic activity within tissues. researchgate.net The reduction of these salts to colored formazans serves as a marker for sites of specific enzyme activity, particularly dehydrogenases. nih.govnih.gov This technique is valuable for visualizing the metabolic state of different cells and tissues.

For example, TTC staining is a widely used and reliable method for the macroscopic detection and quantification of myocardial infarction in animal models. nih.govnih.gov In healthy heart tissue, dehydrogenase enzymes are abundant and rapidly reduce TTC to a brick-red formazan. In contrast, in an area of infarction (heart attack), the tissue is dead or dying, and these enzymes are lost. Consequently, the infarcted area fails to stain and appears pale or white, allowing for clear delineation and measurement of the damaged tissue. nih.govnih.gov This histochemical staining method is considered rapid, inexpensive, and correlates well with other histological staining techniques. nih.gov The principle has also been applied to identify and quantify cerebral infarction in rat brains. nih.gov

Methodological Considerations and Optimization in 2,3 Diphenyl 5 Methyltetrazolium Chloride Assays

Standardization of Experimental Protocols

Standardizing experimental protocols is critical for the reproducibility and comparability of results from tetrazolium-based assays. nih.gov The quantity of formazan (B1609692) produced is dependent on multiple parameters, including the concentration of the tetrazolium reagent, the incubation period, the number of viable cells, and their metabolic rate. nih.govaltervista.org Establishing a linear relationship between cell number and the resulting signal is a foundational step, ensuring that changes in absorbance accurately reflect changes in cell proliferation or viability.

The concentration of the tetrazolium compound and the duration of incubation are critical variables that must be optimized to ensure a robust and sensitive assay. altervista.org

Compound Concentration: The concentration of the tetrazolium salt solution typically ranges from 0.2 to 0.5 mg/mL. nih.govaltervista.org While a concentration of 0.5 mg/mL is common, it can be adjusted if absorbance values are too high. altervista.org Studies have shown that increasing the MTT concentration up to 0.4 mg/mL can lead to an increase in the measured optical density (OD), but further increases may not enhance the signal. nih.gov It is generally not recommended to significantly increase the concentration due to the potential for cytotoxicity, which could render the test unreliable. altervista.org In studies on Pseudomonas aeruginosa biofilms, an optimized concentration of 0.5% 2,3,5-triphenyl-tetrazolium chloride (TTC) was used for biofilm assays, while 1% TTC was used for determining the Minimum Biofilm Inhibitory Concentration (MBIC). nih.gov

Incubation Times: The incubation period for cells with the tetrazolium reagent commonly falls between 1 and 4 hours. nih.gov This duration allows for sufficient conversion of the tetrazolium salt to formazan crystals by metabolically active cells. abcam.com Longer incubation times can lead to greater color development if the initial signal is too low. altervista.org However, extended incubations beyond four hours should generally be avoided due to the potential cytotoxic effects of the reagent and the accumulating formazan. nih.govaltervista.org For some applications, such as assessing P. aeruginosa biofilms, incubation times have been optimized to 5 or 6 hours. nih.gov The optimal time is dependent on the cell type and their metabolic activity, and it should be determined during the assay development phase. nih.gov

The product of tetrazolium reduction, formazan, is an insoluble crystal that accumulates within the cells. altervista.org Therefore, a crucial step in the assay is the complete solubilization of these crystals before spectrophotometric measurement. nih.gov

The choice of solvent significantly impacts the accuracy and reproducibility of the assay. nih.govscielo.br Several solvents and solutions have been developed to dissolve the formazan crystals, each with specific properties. There is no universal consensus on the best solvent for every cell line, making empirical testing important. scielo.br

Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a widely used and effective solvent for formazan crystals due to its excellent solubilizing properties. abcam.comresearchgate.net Studies have found it to be a superior choice for various cell types, including NIH/3T3 fibroblasts. scielo.br For optimal results, pure, anhydrous DMSO is recommended. abcam.com

Acidified Isopropanol (B130326): A solution of isopropanol acidified with hydrochloric acid (e.g., 0.04 N HCl) is a reliable alternative to DMSO. abcam.com The acidic environment enhances the solubility of formazan and helps to stabilize the colored product. abcam.com

Sodium Dodecyl Sulfate (SDS): An SDS solution, often prepared as 10% SDS in 0.01 M HCl, is used to lyse cell membranes and dissolve the formazan crystals. abcam.comresearchgate.net This method can be particularly useful for cell types that are resistant to other solvents. abcam.com

Buffered Solvents: To improve stability and ensure complete solubilization, especially in bacterial assays, buffered solvents are used. nih.gov Solutions of DMSO or Dimethylformamide (DMF) buffered to a pH of 10 and containing 5% SDS have been shown to provide rapid and complete dissolution of formazan, yielding reproducible results and a stable colored solution for at least 24 hours. nih.govnih.gov

Table 1: Comparison of Common Solvents for Formazan Dissolution

| Solvent/Solution | Composition | Key Characteristics | Citations |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Pure anhydrous DMSO | Highly effective, commonly used, but can be cytotoxic at high concentrations. | scielo.br, abcam.com, researchgate.net |

| Acidified Isopropanol | Isopropanol with ~0.04 N HCl | Reliable alternative to DMSO; acidic pH enhances formazan solubility and stability. | abcam.com |

| SDS Solution | 10% SDS in 0.01 M HCl | Lyses cells to release and dissolve formazan; useful for resistant cell types. | abcam.com, researchgate.net |

| Buffered DMF/DMSO with SDS | 5% SDS in DMF or DMSO, buffered to pH 10 | Provides rapid, complete solubilization; produces a stable color for over 24 hours; ideal for bacterial assays. | nih.gov, nih.gov |

| Ethanol (B145695)/Acetic Acid | 50% ethanol and 1% acetic acid | An alternative solvent system tested on fibroblast cells. | scielo.br |

Accurate quantification of the solubilized formazan is achieved through spectrophotometry. The absorbance of the colored solution is directly proportional to the number of metabolically active cells in the sample, provided the measurements are within the linear range of the instrument. altervista.org

Wavelength: The maximum absorbance of the purple formazan product is near 570 nm. nih.gov Therefore, measurements are optimally taken at this wavelength, although any wavelength within the range of 550-600 nm can be used. rndsystems.com For assays using 2,3,5-triphenyl-tetrazolium chloride (TTC) to assess P. aeruginosa biofilms, optimal absorbance was measured at 405 nm or 490 nm depending on the specific application. nih.gov

Reference Wavelength: To correct for background absorbance from cell debris, fingerprints, or other non-specific signals, a reference wavelength is often used. abcam.com A wavelength of 630 nm or higher (e.g., 650 nm) is typically chosen, as the formazan and other components have minimal absorption in this range. altervista.orgabcam.comrndsystems.com This dual-wavelength measurement helps to avoid artifacts caused by incomplete solubilization or turbidity. nih.govasm.org

Considerations for Formazan Solubilization and Quantification

Pre-treatment Strategies for Enhanced Assay Efficiency (e.g., in Seed Testing)

In certain applications like seed viability testing, pre-treatment of the sample is essential for the tetrazolium solution to access the living tissues. unl.eduseednet.gov.in The tetrazolium test offers a rapid alternative to germination-based assessments. frontiersin.org

Imbibition/Conditioning: Seeds must first be hydrated to activate respiratory enzymes. seednet.gov.in This is often done by placing seeds on wetted blotter paper overnight. unl.edu This slow uptake of water is crucial, as rapid hydration can cause cell rupture and lead to a false viability reading. unl.edu For controlled aging experiments, barley seeds were allowed to imbibe overnight between water-saturated tissue paper before treatment with TTC. nih.gov

Physical Preparation: To ensure the tetrazolium solution can penetrate the seed and reach the embryo, the seed coat often needs to be cut or removed. unl.edumsstate.edu The specific preparation depends on the seed's structure. For example, corn kernels are often split longitudinally, soybean cotyledons are separated, and wheat germ is split. unl.edu For turnip seeds, the seed coats were removed after overnight conditioning and before being placed in the tetrazolium solution. msstate.edu

Addressing Potential Interferences and Limitations of Tetrazolium-Based Assays

While widely used, tetrazolium-based assays are subject to several interferences and limitations that can affect the accuracy of the results. nih.govnih.gov

Chemical Interference: Test compounds themselves can interfere with the assay. Some compounds may chemically reduce the tetrazolium salt or inhibit cellular reductases, leading to false positive or false negative results. For instance, glycolysis inhibitors such as 2-deoxyglucose and 3-bromopyruvate (B3434600) have been shown to interfere with the MTT assay in a cell-free system, causing an increase in absorbance even without cellular activity. nih.govnih.gov

Interference from Culture Components: Components of the cell culture medium can also interfere. Phenol (B47542) red, a common pH indicator in culture media, can affect absorbance readings. nih.gov Serum proteins may also enhance or inhibit MTT reduction, making it advisable to perform the incubation step in a serum-free medium. abcam.com

Colorimetric Interference: Natural extracts from plants, which are often screened for antibacterial or cytotoxic properties, may contain pigments like flavonoids and anthocyanins. mdpi.com These compounds can absorb light in the same range as formazan (250–600 nm), leading to artificially high absorbance readings. mdpi.com Methodologies such as using silica (B1680970) gel column chromatography have been developed to remove interfering colors from plant extracts before the formazan measurement stage. mdpi.com

Assay Variability: The MTT assay can exhibit higher variability compared to other cell enumeration assays like the sulforhodamine B (SRB) or neutral red uptake (NRU) assays. nih.gov This implies that it may be less accurate in detecting small changes in cell number. nih.gov Incomplete solubilization of formazan crystals is a major source of variance and can be mitigated by using an orbital shaker or selecting a more effective solvent. researchgate.net

Table 2: Summary of Potential Interferences and Limitations in Tetrazolium-Based Assays

| Interference/Limitation | Description | Mitigation Strategies | Citations |

|---|---|---|---|

| Chemical Interference | Test compounds (e.g., glycolysis inhibitors) directly reduce the tetrazolium salt or affect cellular metabolism. | Run cell-free controls with the test compound to check for direct reduction. | nih.gov, nih.gov |

| Culture Medium Components | Phenol red and serum proteins in the medium can alter absorbance readings or MTT reduction. | Use serum-free medium during incubation; use appropriate blanks. | abcam.com, nih.gov |

| Colorimetric Interference | Colored compounds in test samples (e.g., plant extracts) absorb light at the measurement wavelength. | Use purification methods like silica gel chromatography to remove interfering colors before measurement. | mdpi.com |

| Incomplete Solubilization | Formazan crystals are not fully dissolved, leading to inaccurate and variable readings. | Use an orbital shaker; select an optimal solvent (e.g., buffered DMSO/SDS); use a reference wavelength. | nih.gov, researchgate.net |

| Metabolic vs. Viability Assay | The assay measures metabolic activity, which is presumed to correlate with viability but can be affected by cellular conditions. | Interpret results in the context of metabolic activity, not just cell count; use complementary assays. | , nih.gov |

| High Assay Variability | The MTT assay can show more variability compared to other methods like SRB or NRU. | Optimize all parameters (cell density, incubation time, solvent); perform sufficient replicates. | nih.gov |

Non-Enzymatic Reduction and Background Effects

Several factors can cause non-enzymatic reduction and other background effects:

Chemical Interference: Components present in the culture media or the tested compounds themselves can directly reduce MTT in a non-enzymatic, or abiotic, manner. nih.govresearchgate.net For instance, various photosensitizing compounds have been shown to directly reduce MTT to formazan, affecting the reliability of the assay. mdpi.com Furthermore, the stability of the final formazan product can be compromised by certain reagents; for example, using acidic isopropanol for dissolution has been shown to cause absorbance instability. researchgate.netnih.gov

Optical Interference: The inherent color of culture media components (like phenol red) or tested substances (such as gold nanoparticles) can interfere with the optical density readings. nih.govresearchgate.net Therefore, proper background subtraction is critical. A blank control, consisting of cell-free medium plus the MTT solution and solubilizing buffer, should always be included to account for background absorbance created by the medium itself. mdpi.comaatbio.com

Extracellular Reduction: While MTT is cell-permeable, there is evidence of formazan formation in lipidic cellular structures and on the cell surface, sometimes without apparent enzymatic involvement. wikipedia.org The release of intracellular contents from dead or lysed cells does not appear to significantly contribute to extracellular MTT reduction. nih.govresearchgate.net

Assay Conditions: Background absorbance values can also be influenced by the physicochemical properties of the assay environment, such as the pH of the culture medium. nih.gov Variations in serum and other media additives can also impact background values. researchgate.net

These potential interferences underscore the necessity of careful experimental design, including appropriate controls and optimization, to distinguish between true cellular metabolic activity and artifacts. nih.govnih.gov

Cell Type Specificity and Variability in Metabolic Pathways

The conversion of MTT to formazan is a reflection of the metabolic activity of the cell population being studied. wikipedia.orgabcam.com Consequently, the results of MTT assays are highly dependent on the specific cell type and its unique metabolic characteristics. This variability necessitates cell-type-specific optimization and cautious interpretation of data.

Key considerations related to cell type include:

Inherent Metabolic Rate: Different cell lines exhibit significant variations in their basal metabolic activity. researchgate.net For example, rapidly dividing cells show high rates of MTT reduction, whereas cells with naturally low metabolic rates, such as thymocytes and splenocytes, reduce very little MTT. wikipedia.org Therefore, for each cell type, a linear relationship between the cell number and the resulting signal must be established to ensure accurate quantification.

Physiological State: The metabolic state of a cell can be altered by its physiological condition, which in turn affects MTT reduction. Activated macrophages, for instance, can show interference in the assay due to the involvement of inducible nitric oxide synthase (iNOS) in MTT reduction, leading to an overestimation of cell number. zju.edu.cn Similarly, activated lymphocytes can produce significantly more formazan per cell than their non-activated counterparts. promega.com

Culture Conditions: Cellular metabolism is sensitive to culture conditions. High cell density can lead to contact inhibition, which slows proliferation but may not affect metabolic rate to the same degree. researchgate.net This can create discrepancies where the MTT assay indicates higher viability than a direct cell count might suggest. researchgate.net

Treatment Effects: It is crucial to recognize that a tested compound can alter a cell's metabolic pathways without directly affecting its viability. abcam.com For example, radiation can increase mitochondrial number and activity, potentially enhancing formazan production even as it causes cell death through other mechanisms. nih.gov This highlights that the MTT assay measures metabolic activity, which is often used as a proxy for viability, but the two are not always directly correlated. researchgate.net

Comparison with Complementary Cell Viability and Metabolic Assays (e.g., [3H]thymidine incorporation, Resazurin)

To obtain a comprehensive understanding of cellular responses, it is often beneficial to compare or complement the MTT assay with other methods that measure different cellular parameters. The [3H]thymidine incorporation assay and the Resazurin reduction assay are two common alternatives.

Comparison with [3H]thymidine Incorporation

The [3H]thymidine incorporation assay measures DNA synthesis and is a direct indicator of cell proliferation. nih.gov The MTT assay, in contrast, measures metabolic activity. nih.gov The MTT assay was originally developed as a non-radioactive substitute for the [3H]thymidine incorporation method. promega.comnih.gov

| Feature | 2,3-Diphenyl-5-methyltetrazolium Chloride (MTT) Assay | [3H]Thymidine Incorporation Assay |

| Principle | Enzymatic/metabolic reduction of tetrazolium salt by viable cells. wikipedia.org | Incorporation of radioactive thymidine (B127349) into newly synthesized DNA during cell division. nih.gov |

| Endpoint | Colorimetric measurement of formazan concentration. | Scintillation counting of radioactivity. nih.gov |

| Parameter Measured | Metabolic activity (indirectly cell viability/proliferation). abcam.com | DNA synthesis (cell proliferation). nih.gov |

| Sensitivity | Generally higher; can detect low cytokine levels that maintain viability without inducing proliferation. nih.govresearchgate.net | Less sensitive for detecting subtle changes in cell viability not linked to proliferation. nih.govresearchgate.net |

| Precision | Higher precision with standard deviations typically <1-4%. nih.govresearchgate.net | Lower precision with standard deviations of 5-15%. nih.govresearchgate.net |

| Safety | Non-radioactive. promega.com | Involves handling and disposal of radioactive materials. promega.com |

| Correlation | Good correlation has been observed in specific applications like chemosensitivity testing (r = 0.893). nih.gov | Serves as a benchmark for proliferation studies. |

This table provides a summary of comparative features based on published research findings.

Comparison with Resazurin Assay

The Resazurin (also known as AlamarBlue™) assay is another metabolic assay that, like MTT, uses a redox indicator. However, it possesses several distinct methodological differences and advantages.

| Feature | This compound (MTT) Assay | Resazurin Assay |

| Principle | Reduction of yellow MTT to a purple, insoluble formazan. wikipedia.orgaatbio.com | Reduction of blue, cell-permeable Resazurin to pink, highly fluorescent and soluble Resorufin. rsc.orguva.es |

| Detection | Colorimetric (absorbance). aatbio.com | Fluorometric or colorimetric. aatbio.combiotium.com |

| Product Solubility | Insoluble formazan requires a solubilization step (e.g., with DMSO), which kills the cells. aatbio.combiotium.com | The product, Resorufin, is soluble in culture medium. rsc.org |

| Endpoint vs. Kinetic | Endpoint assay; cells are lysed. aatbio.com | Non-lytic and non-toxic, allowing for continuous monitoring of the same cells over time. aatbio.comresearchgate.net |

| Sensitivity | Generally less sensitive than fluorescent methods. promega.com | Often more sensitive, especially for low cell numbers or with fluorescent detection. uva.esresearchgate.net |

| Advantages | Widely established and cost-effective. | More rapid, higher throughput, lower variability, and allows for multiplexing with other assays. uva.esnih.gov |

| Disadvantages | Insoluble product can be absorbed by materials like nanofibers, leading to inaccurate results. rsc.orgrsc.org The reagent itself can be toxic to cells at higher concentrations. mdpi.compromega.com | Can be sensitive to interference from compounds that affect the redox potential of the medium. researchgate.net |

| Correlation | High correlation has been demonstrated (R² > 0.95). nih.gov | Often considered a superior alternative for many applications. rsc.orgnih.gov |

This table summarizes key differences between the MTT and Resazurin assays based on available scientific literature.

Future Directions and Emerging Research Perspectives for 2,3 Diphenyl 5 Methyltetrazolium Chloride and Tetrazolium Based Technologies

Advancements in High-Throughput and Automated Assay Platforms

The evolution from manual, low-throughput experiments to automated, high-throughput screening (HTS) represents a significant leap in research efficiency, particularly in fields like drug discovery and toxicology. nih.gov Tetrazolium assays, including the classic MTT assay, are central to this transformation. aacrjournals.org The inherent disadvantages of the manual MTT assay, such as the labor-intensive steps, potential for human error, and safety concerns related to solvents like Dimethyl sulfoxide (B87167) (DMSO), have spurred the development of automated platforms. aacrjournals.orgopentrons.com

Modern HTS systems leverage robotic liquid handlers, automated reagent dispensers, and integrated plate readers to streamline the entire workflow. opentrons.comdrugdiscoverynews.commoleculardevices.com These platforms can perform tasks from automated cell seeding and compound application to reagent addition and final absorbance reading in high-density formats like 384-well or 1536-well plates. opentrons.comdrugdiscoverynews.com Companies offer a range of solutions, from compact pipetting robots suitable for placement in a laminar flow cabinet to fully integrated workcells that manage cell culture, treatment, incubation, and analysis. moleculardevices.comintegra-biosciences.com This automation minimizes variability, reduces the risk of contamination, and dramatically increases the number of samples that can be processed simultaneously. opentrons.com The development of second-generation tetrazolium salts like XTT, which produce a water-soluble formazan (B1609692), further simplifies automation by eliminating the need for the solvent solubilization step required for MTT-formazan crystals. aacrjournals.orgresearchgate.net

Table 1: Benefits of Automation in Tetrazolium-Based Assays

| Benefit | Description | Impact on Research |

|---|---|---|

| Increased Throughput | Automated systems can process a large number of plates (e.g., 96, 384-well) simultaneously and rapidly. opentrons.com | Enables large-scale screening of compound libraries for drug discovery and toxicology studies. nih.gov |

| Improved Reproducibility | Robotic liquid handling minimizes human error and variability associated with manual pipetting. opentrons.comdrugdiscoverynews.com | Enhances the consistency and reliability of experimental data, ensuring more robust conclusions. |

| Time and Cost Efficiency | Reduces hands-on time for researchers and minimizes the use of reagents through assay miniaturization. nih.govopentrons.com | Frees up researcher time for data analysis and experimental design; lowers overall project costs. |

| Enhanced Safety | Reduces personnel exposure to potentially hazardous chemicals like DMSO. aacrjournals.org | Improves laboratory safety standards. |

| Process Simplification | Integration of multiple steps (seeding, dosing, reading) into a single, continuous workflow. moleculardevices.com | Streamlines complex experimental protocols, making them more manageable and less prone to error. |

Integration with Advanced Imaging and Diagnostic Techniques

The application of tetrazolium salts is expanding beyond microplate readers into the realms of advanced imaging and rapid diagnostics. The fundamental color change associated with formazan production provides a robust visual endpoint that can be adapted for various platforms. nih.gov A significant area of development is in paper-based diagnostic devices, which offer a low-cost, portable, and rapid method for detecting viable bacteria in resource-limited settings. nih.govmdpi.com These devices incorporate a tetrazolium salt, such as MTT or Iodonitrotetrazolium chloride (INT), onto a paper or fiber membrane. nih.govnih.gov When a sample containing metabolically active bacteria is applied, the salt is reduced to a colored formazan, providing a visual indication of contamination within minutes. nih.govmdpi.com Such technology has potential applications in food safety, environmental water testing, and clinical diagnostics. nih.govmdpi.com

Furthermore, the reduction of tetrazolium salts can be integrated with microscopy and other imaging techniques to provide spatial information about metabolic activity within tissues or cell populations. nih.govacs.org For instance, live-cell imaging systems can be used to monitor the morphological changes and proliferation of cells in real-time, with tetrazolium-based assays providing a quantitative endpoint measurement of cell viability. acs.org Researchers are designing novel probes that combine the reductive activation of a tetrazolium salt with the release of a fluorescent reporter, enabling more sophisticated imaging applications. nih.govnih.gov This integration allows for a more comprehensive analysis, correlating cell viability with other cellular events like apoptosis, protein expression, or morphological alterations. opentrons.comacs.org

Table 2: Emerging Diagnostic Applications of Tetrazolium Salts

| Application Area | Technology | Principle | Potential Use |

|---|---|---|---|

| Environmental Monitoring | Paper-based MTT-PMS strips | Colorimetric detection of viable E. coli in water sources based on dehydrogenase activity. nih.govmdpi.com | Rapid screening of water quality to prevent consumption from contaminated sources. mdpi.com |

| Food Safety | Biochemical analytical tools | Rapid detection of bacterial contamination on fresh produce. nih.gov | Timely elimination of contaminated vegetables before they reach consumers. nih.gov |

| Biomedical Materials | Visually Indicating Bacteria Sensor (VIBS) membrane | INT-impregnated polymeric membrane visualizes points of bacterial contamination. nih.gov | Application in protective equipment and sanitary materials to provide a timely alert for biological contamination. nih.gov |

| Cancer Research | Live-cell imaging integration | Use of MTT assay as an endpoint measurement following real-time imaging of cellular responses to anti-cancer agents. acs.org | Correlating potent antiproliferative effects with specific morphological changes like multinucleation. acs.org |

Exploration of Novel Biochemical and Cellular Targets for Tetrazolium Reduction

While the reduction of MTT has long been associated with mitochondrial dehydrogenases, contemporary research reveals a more complex and multifaceted mechanism. nih.govnih.gov It is now understood that tetrazolium reduction is not confined exclusively to mitochondria. nih.govnih.govresearchgate.net Cellular fractionation studies have shown that the reduction of MTT occurs in various subcellular locations, including the cytoplasm, the plasma membrane, and the endosome/lysosome compartment. nih.govresearchgate.net The primary reductant responsible for this conversion is the reduced pyridine (B92270) nucleotide cofactor, NADH. nih.govresearchgate.net

Table 3: Cellular Mechanisms and Locations of Tetrazolium Salt Reduction

| Tetrazolium Type | Primary Reduction Site | Key Cellular Reductants/Pathways | Scientific Implication |

|---|---|---|---|

| MTT (Positively charged) | Intracellular: Mitochondria, cytoplasm, endo/lysosomal compartment, plasma membrane. nih.govnih.govresearchgate.net | NADH, NADPH, Dehydrogenases, Endocytosis-mediated uptake. nih.govnih.govresearchgate.net | Reflects overall cellular metabolic and reductive activity, not just mitochondrial function. nih.govconicet.gov.ar |

| XTT, WST-1 (Negatively charged) | Extracellular: Cell surface / plasma membrane. nih.govscispace.com | Trans-plasma membrane electron transport, often requires an intermediate electron acceptor (e.g., PMS). nih.govresearchgate.net | Allows for real-time monitoring of cell viability without cell lysis and probes cell-surface reductase activity. researchgate.net |

| INT | Intracellular | Enzymatic reduction by electrons from metabolically active cells. nih.gov | Used in metabolism-based assays to quantify viable bacteria. nih.gov |

| TTC (2,3,5-triphenyltetrazolium chloride) | Intracellular: Mitochondria | Reduction by the alternative respiratory pathway in plant cells; dehydrogenase enzymes in seed tissues. nih.govresearchgate.net | Used as a measure of cell viability in plant cells and for determining seed viability and vigor. nih.govresearchgate.net |

Development of Next-Generation Tetrazolium Probes for Specific Biological Readouts

The future of cellular analysis lies in the ability to measure specific biological activities with high precision. To this end, researchers are actively designing and synthesizing next-generation tetrazolium probes with tailored properties. nih.govrsc.org The limitations of early probes, such as the poor water solubility of MTT-formazan, have already been addressed by the development of sulfonated tetrazolium salts like XTT, MTS, and WSTs, which yield water-soluble formazans. biocompare.comnih.gov

Current research is focused on more sophisticated design strategies. One innovative approach is the creation of tetrazolium-based "prochelators." nih.gov These are cationic tetrazolium compounds designed to be taken up by cells and then reduced intracellularly to release formazan species that are potent metal-binding chelators. nih.gov This strategy could be used to develop therapies that target metal dysregulation in diseases, with the tetrazolium acting as a trigger for intracellular drug release, thereby minimizing systemic side effects. nih.gov Another frontier is the development of fluorogenic probes that couple tetrazolium reduction to a change in fluorescence. rsc.orgcam.ac.uk These probes are designed to be non-fluorescent in their tetrazolium state but become highly fluorescent upon reduction to formazan, enabling highly sensitive detection and imaging of metabolic activity in applications like super-resolution microscopy. rsc.orgcam.ac.uk By modifying the chemical structure, properties such as reduction potential, cellular uptake, and the spectral properties of the resulting formazan can be finely tuned to create probes for specific biological readouts, such as detecting reactive oxygen species or monitoring the activity of a particular enzyme. nih.govbohrium.com

Table 4: Comparison of Tetrazolium Probe Generations

| Generation | Example Compounds | Key Characteristics | Primary Application |

|---|---|---|---|

| First Generation | MTT, TTC | Positively charged; intracellular reduction; forms water-insoluble formazan crystals. nih.govresearchgate.net | Endpoint cytotoxicity and viability assays requiring a solubilization step. wisdomlib.org |

| Second Generation | XTT, MTS, WST-1, WST-8 | Negatively charged; extracellular reduction (mostly); forms water-soluble formazan. nih.govnih.gov | Simplified, direct absorbance assays; suitable for high-throughput screening and real-time monitoring. aacrjournals.orgresearchgate.net |

| Next Generation | Tetrazolium-based prochelators, Fluorogenic tetrazine probes | Designed for specific activation; release of active molecules (e.g., chelators) or fluorescence activation upon reduction. nih.govrsc.org | Targeted drug delivery, advanced cellular imaging, specific sensing of biological molecules or events. nih.govrsc.org |

Q & A

Q. Purity Assessment :

Q. Critical Parameters :

- Optimize incubation time to avoid cytotoxicity.

- Use negative controls (e.g., dead cells) to baseline background signals .

Basic: What is the mechanistic basis for its reduction to formazan?

Methodological Answer:

The reduction involves:

Enzymatic Activity : NAD(P)H-dependent cellular dehydrogenases transfer electrons to the tetrazolium ring.

Reaction Pathway :

- Step 1 : Single-electron reduction to a radical intermediate.

- Step 2 : Second electron transfer forms the formazan product.

Chemical Equation :

Tetrazolium⁺ + 2e⁻ → Formazan (colored precipitate).

Applications : Correlates with mitochondrial activity, antibiotic efficacy, and metabolic inhibition studies .

Basic: What are its critical physical/chemical properties for experimental design?

Q. Key Properties :

- Molecular Formula : C₁₄H₁₅ClN₄ (MW: 290.75 g/mol).

- Solubility : Water-soluble (critical for homogeneous cell exposure).

- Stability : Light-sensitive; store in amber vials at 4°C.

- Absorption Peak : 570 nm (formazan derivative) .

Advanced: How can synthesis yields be optimized for scale-up?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu catalysts (e.g., from ) for cyclization efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Temperature Control : Maintain 70–80°C to minimize side reactions.

- Post-Synthesis Analysis : Validate intermediates via LC-MS to identify bottlenecks .

Q. Table 2: Optimization Variables

| Variable | Impact |

|---|---|

| Catalyst (Pd/Cu) | ↑ Cyclization efficiency |

| Solvent (DMF vs. THF) | ↓ Reaction time |

| Temperature (70–80°C) | ↓ Byproduct formation |

Advanced: How to resolve data contradictions in formazan quantification?

Q. Troubleshooting Guide :

Cell Type Variability : Normalize to protein content (Bradford assay) or ATP levels.

Interference : Test for reducing agents (e.g., ascorbate) in media.

Solvent Compatibility : Ensure complete formazan dissolution; compare DMSO vs. isopropanol.

Enzyme Inhibition : Validate dehydrogenase activity via positive controls (e.g., NADH spiking) .

Advanced: What structural characterization techniques validate its crystalline form?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal packing (e.g., monoclinic system with space group P or Cc).

- Key Parameters :

- Application : Confirms purity and polymorphism for reproducibility in assays .

Advanced: Can structural modifications enhance its application specificity?

Methodological Answer:

Q. Table 3: Modified Derivatives

| Derivative | Modification | Application |

|---|---|---|

| 5-(4-Methoxyphenyl) | Enhanced solubility | High-throughput screening |

| 5-Ethyltetrazolium | Altered reduction kinetics | Real-time metabolic tracking |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.